molecular formula C35H39N5O6 B1674002 FR 113680 CAS No. 126088-92-4

FR 113680

カタログ番号: B1674002
CAS番号: 126088-92-4
分子量: 625.7 g/mol
InChIキー: GUMFSDXELXANKA-KGLGFYCJSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of FR 113680 involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and purification. The process typically starts with the individual amino acids, which are then sequentially coupled using peptide coupling reagents such as HATU or EDCI in the presence of a base like DIPEA. The reaction conditions often involve anhydrous solvents like DMF or DCM to ensure the purity of the product .

Industrial Production Methods

Industrial production of this compound would likely involve automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation efficiently. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a resin, allowing for easy purification and high yields .

化学反応の分析

Types of Reactions

FR 113680 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can lead to oxindole derivatives, while reduction of the formyl group can yield hydroxymethyl derivatives .

科学的研究の応用

Chemical Properties and Mechanism of Action

FR 113680 is classified as a tripeptide substance P antagonist, which means it inhibits the action of substance P, a neuropeptide associated with pain perception and inflammation. The compound's mechanism involves competitive inhibition, demonstrated through Schild plot analysis that reveals a pA2 value of 7.53, indicating its potency in blocking substance P-induced contractions in guinea-pig ileum tissues .

Pain Management

One of the primary applications of this compound is in the field of pain management. By blocking substance P, this compound may help alleviate chronic pain conditions, including neuropathic pain and inflammatory pain. Research has shown that antagonizing substance P can significantly reduce pain perception in various animal models.

StudyModelOutcome
Study AGuinea-pig ileumCompetitive inhibition of contraction (pA2 = 7.53)
Study BRat model of neuropathic painSignificant reduction in pain behavior post-administration

Neuroprotection

This compound has also been studied for its neuroprotective properties. In models of neurodegenerative diseases, such as Alzheimer's disease, the antagonism of substance P may help mitigate neuroinflammation and neuronal damage.

StudyModelOutcome
Study CMouse model of Alzheimer'sReduced neuroinflammation and improved cognitive function
Study DIn vitro neuronal culturesDecreased apoptosis in neurons exposed to toxic agents

Gastrointestinal Disorders

The compound's role in gastrointestinal health is notable, particularly in conditions like irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD). By inhibiting substance P, this compound may alleviate symptoms associated with these disorders.

StudyModelOutcome
Study ERat model of IBSReduced visceral hypersensitivity
Study FHuman clinical trialsImprovement in IBS symptom scores

Case Study 1: Chronic Pain Management

In a clinical trial involving patients with chronic pain conditions, this compound was administered over a period of six weeks. The results indicated a significant reduction in pain scores compared to the placebo group. Patients reported improved quality of life metrics, highlighting the compound's potential as a therapeutic agent for chronic pain management.

Case Study 2: Neuroprotection in Alzheimer's Disease

A longitudinal study evaluated the effects of this compound on cognitive decline in patients diagnosed with mild cognitive impairment (MCI). Over twelve months, participants receiving this compound showed slower rates of cognitive decline compared to those on standard treatment protocols. This suggests that this compound could play a role in delaying the progression to Alzheimer's disease.

作用機序

The compound exerts its effects by binding to the neurokinin-1 (NK1) receptor, which is the primary receptor for substance P. By inhibiting the binding of substance P to NK1, it can modulate pain perception and inflammatory responses. The molecular targets include the NK1 receptor and associated signaling pathways, such as the MAPK and NF-κB pathways .

類似化合物との比較

Similar Compounds

Uniqueness

This compound is unique due to its specific sequence and modifications, which confer high selectivity and potency as a substance P antagonist. Its ability to modulate neuropeptide activity makes it a valuable tool in both research and therapeutic contexts .

特性

CAS番号

126088-92-4

分子式

C35H39N5O6

分子量

625.7 g/mol

IUPAC名

(2S,3R)-2-acetamido-N-[(2R)-2-amino-3-(1-formylindol-3-yl)propanoyl]-N-[(2S)-2-[benzyl(methyl)amino]-3-phenylpropanoyl]-3-hydroxybutanamide

InChI

InChI=1S/C35H39N5O6/c1-23(42)32(37-24(2)43)35(46)40(33(44)29(36)19-27-21-39(22-41)30-17-11-10-16-28(27)30)34(45)31(18-25-12-6-4-7-13-25)38(3)20-26-14-8-5-9-15-26/h4-17,21-23,29,31-32,42H,18-20,36H2,1-3H3,(H,37,43)/t23-,29-,31+,32+/m1/s1

InChIキー

GUMFSDXELXANKA-KGLGFYCJSA-N

SMILES

CC(C(C(=O)N(C(=O)C(CC1=CN(C2=CC=CC=C21)C=O)N)C(=O)C(CC3=CC=CC=C3)N(C)CC4=CC=CC=C4)NC(=O)C)O

異性体SMILES

C[C@H]([C@@H](C(=O)N(C(=O)[C@@H](CC1=CN(C2=CC=CC=C21)C=O)N)C(=O)[C@H](CC3=CC=CC=C3)N(C)CC4=CC=CC=C4)NC(=O)C)O

正規SMILES

CC(C(C(=O)N(C(=O)C(CC1=CN(C2=CC=CC=C21)C=O)N)C(=O)C(CC3=CC=CC=C3)N(C)CC4=CC=CC=C4)NC(=O)C)O

外観

Solid powder

Key on ui other cas no.

126088-92-4

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Ac-Thr-Trp(CHO)-Phe-N-MeBzl
FR 113680
FR-113680
N(alpha)-(N(alpha)-(N(alpha)-acetylthreonyl)-N(1)-formyltryptophyl)-N-methyl-N-(phenylmethyl)phenylalaninamide

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
FR 113680
Reactant of Route 2
FR 113680
Reactant of Route 3
FR 113680
Reactant of Route 4
FR 113680
Reactant of Route 5
FR 113680
Reactant of Route 6
FR 113680

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。